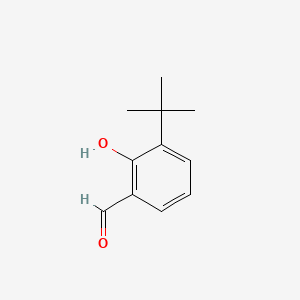

3-tert-Butyl-2-hydroxybenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROILLNJICXGZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394938 | |

| Record name | 3-tert-Butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24623-65-2 | |

| Record name | 3-tert-Butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-Butyl-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-tert-Butyl-2-hydroxybenzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-tert-Butyl-2-hydroxybenzaldehyde

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound (CAS No. 24623-65-2). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound, also known as 3-tert-Butylsalicylaldehyde, is an organic compound characterized by a benzaldehyde (B42025) structure substituted with a hydroxyl group at position 2 and a bulky tert-butyl group at position 3.[1][2] This specific arrangement of functional groups, particularly the ortho-hydroxyl and aldehyde groups, allows for intramolecular hydrogen bonding, which influences its chemical behavior and stability.[1][2] The presence of the sterically demanding tert-butyl group impacts its steric and electronic properties, often leading to enhanced selectivity in reactions.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-tert-Butylsalicylaldehyde | [4] |

| CAS Number | 24623-65-2 | [3] |

| Molecular Formula | C₁₁H₁₄O₂ | [3][4] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Light yellow liquid/oil | [5] |

| Boiling Point | 78-79 °C at 1 mmHg | [5] |

| Density | 1.041 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.544 | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| InChI | 1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3 | [3] |

| InChIKey | ROILLNJICXGZQQ-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(C)c1cccc(C=O)c1O | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 1.44 (s, 9H, 3xCH₃), 6.97 (t, J=7.5 Hz, 1H, HAr), 7.41 (dd, J=1.5 Hz, J=7.5 Hz, 1H, HAr), 7.54 (dd, J=1.2 Hz, J=7.5 Hz, 1H, HAr), 9.88 (s, 1H, CHO), 11.82 (s, 1H, OH) | [5][6] |

| FTIR Spectroscopy | Spectra available. Data is typically collected on instruments like the Bruker Tensor 27 FT-IR using Neat or ATR-Neat techniques. | [3] |

| Raman Spectroscopy | Spectra available. Data is typically collected on instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [3] |

Synthesis and Reactivity

Synthesis

This compound can be synthesized from 2-tert-butylphenol (B146161). A common method is the formylation of 2-tert-butylphenol using paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (B128534).[2][5][6] This reaction typically proceeds under reflux in a solvent such as tetrahydrofuran (B95107) (THF).[5][6]

Caption: Synthesis of this compound.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.[1][6] Its unique structure makes it a valuable precursor for a variety of more complex molecules.[1]

-

Ligand Synthesis: A primary application is in the synthesis of specialized ligands, particularly Schiff bases.[1][2] It readily condenses with primary amines, such as diamines, to form salen-type ligands. These ligands are widely used in coordination chemistry to form stable complexes with various transition metals.[1]

Caption: General formation of a Salen-type Schiff Base.

-

Catalysis: The metal complexes derived from these Schiff base ligands are effective catalysts for a wide range of organic transformations, including important asymmetric syntheses.[1] The demand for enantioselective synthesis in the pharmaceutical industry makes these catalysts highly valuable.[1]

-

Pharmaceutical Intermediates: The compound serves as a key pharmaceutical intermediate.[1][6] Derivatives synthesized from this aldehyde have demonstrated potential biological activities, including promising antibacterial properties.[1] Its structure is a valuable scaffold in drug discovery and development.[1]

-

Material Science: It also finds use in material science, particularly as a component in polymer stabilizers.[1] Its derivatives can help protect polymers from degradation caused by heat and light, thereby extending the material's lifespan.[1]

Experimental Protocols

Synthesis of this compound[6][7]

This protocol is based on the Duff reaction modification.

Materials and Equipment:

-

2-tert-Butylphenol

-

Magnesium chloride (anhydrous)

-

Paraformaldehyde

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Caption: Workflow for the synthesis of the title compound.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-tert-butylphenol (4.55 g, 30 mmol), magnesium chloride (5.71 g, 60 mmol), and paraformaldehyde (2.08 g, 66 mmol) in anhydrous THF (120 mL).

-

Stir the suspension at room temperature.

-

Add triethylamine (8.35 mL, 60 mmol) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain with continuous stirring for 3 hours. An orange-colored suspension will form.

-

After cooling to room temperature, the reaction is quenched.

-

The crude product is extracted with ethyl acetate (3 x 50 mL). If a persistent emulsion forms, a small amount of dilute HCl may be added to break it.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting product is a light yellow oil, which typically does not require further purification. The yield is approximately 90%. Note: The product may darken to a green color upon storage.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [3] |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | [3] |

| Hazard Statements (H-Codes) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| Precautionary Statements (P-Codes) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 dust mask (US) or equivalent. | |

| Storage | Store in a cool, dry, well-ventilated area. | [5] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-tert-Butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3-tert-Butyl-2-hydroxybenzaldehyde (CAS No. 24623-65-2), a key intermediate in the synthesis of various organic compounds, including ligands for catalysis and molecules with potential biological activity. This document details the molecule's structural features, including bond lengths, bond angles, and the critical role of intramolecular hydrogen bonding. Spectroscopic data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are presented and analyzed to provide a thorough understanding of the molecule's electronic and vibrational properties. Where experimental data for the target molecule is limited, data from the closely related 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) is used for comparative analysis. Experimental protocols for key analytical techniques are also outlined.

Molecular Structure and Identification

This compound is an aromatic aldehyde with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] Its IUPAC name is this compound.[1] The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group at position 2, a tert-butyl group at position 3, and a formyl (aldehyde) group at position 1.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 24623-65-2[1] |

| Molecular Formula | C₁₁H₁₄O₂[1] |

| Molecular Weight | 178.23 g/mol [1] |

| SMILES | CC(C)(C)c1cccc(c1O)C=O[1] |

| InChI | InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3[1] |

Bonding and Intramolecular Interactions

A defining feature of the molecular structure of this compound is the presence of a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the oxygen atom of the adjacent aldehyde group. This interaction results in the formation of a stable six-membered pseudo-ring, which significantly influences the molecule's conformation, reactivity, and spectroscopic properties.

The steric bulk of the tert-butyl group at the 3-position influences the orientation of the aldehyde and hydroxyl groups, further stabilizing the planar arrangement that facilitates this intramolecular hydrogen bond.

Bond Lengths and Angles

Table 2: Selected Bond Lengths and Angles for 3,5-di-tert-butyl-2-hydroxybenzaldehyde (representative data)

| Bond/Angle | Length (Å) / Angle (°) |

| C-C (aromatic) | ~1.38 - 1.41 |

| C-O (hydroxyl) | ~1.35 |

| C=O (aldehyde) | ~1.22 |

| O-H | ~0.95 |

| O···H (hydrogen bond) | ~1.8 |

| C-C-C (aromatic) | ~118 - 121 |

| C-C-O (hydroxyl) | ~119 |

| C-C=O | ~124 |

| O-H···O | ~145 |

Note: These values are typical for related salicylaldehyde (B1680747) derivatives and are provided for illustrative purposes. Actual values for this compound may vary.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The downfield shift of the hydroxyl proton is a strong indicator of its involvement in the intramolecular hydrogen bond.

Table 3: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -OH | ~11.8 | Singlet |

| -CHO | ~9.9 | Singlet |

| Aromatic-H | ~6.9 - 7.6 | Multiplet |

| -C(CH₃)₃ | ~1.4 | Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the functional groups present. For comparison, the ¹³C NMR data for 3,5-di-tert-butyl-2-hydroxybenzaldehyde is provided.[3][4]

Table 4: ¹³C NMR Chemical Shifts for 3,5-di-tert-butyl-2-hydroxybenzaldehyde (for comparison)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (aldehyde) | ~196 |

| Ar-C-OH | ~158 |

| Ar-C-tert-butyl | ~140, 137 |

| Aromatic CH | ~125 - 128 |

| -C(CH₃)₃ (quaternary) | ~34, 35 |

| -C(CH₃)₃ (methyl) | ~29, 31 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. The broad O-H stretching band, typically observed for hydroxyl groups, is shifted to a lower frequency and is often less intense due to the strong intramolecular hydrogen bonding.

Table 5: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3200 (broad) | Intramolecularly hydrogen-bonded hydroxyl |

| C-H stretch (aromatic) | ~3050 | Aromatic C-H |

| C-H stretch (aldehyde) | ~2850, 2750 | Aldehydic C-H |

| C=O stretch (aldehyde) | ~1650 | Conjugated aldehyde carbonyl |

| C=C stretch (aromatic) | ~1600, 1480 | Aromatic ring skeletal vibrations |

| C-O stretch (hydroxyl) | ~1250 | Phenolic C-O |

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group from the tert-butyl substituent, as well as cleavage of the aldehyde group.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of salicylaldehyde derivatives is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid or solid samples.

-

Instrument: A standard FTIR spectrometer equipped with a diamond ATR crystal.

-

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Visualization of Molecular Structure and Bonding

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound, highlighting the key functional groups and the intramolecular hydrogen bond.

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The presence of a bulky tert-butyl group and an intramolecular hydrogen bond are key structural features that dictate its chemical and physical properties. The spectroscopic data presented herein provides a basis for the identification and characterization of this important synthetic intermediate. The outlined experimental protocols offer a starting point for researchers working with this and related compounds. Further research to obtain detailed single-crystal X-ray diffraction data for the title compound is recommended to provide a more precise understanding of its solid-state structure.

References

An In-depth Technical Guide to 3-tert-Butyl-2-hydroxybenzaldehyde (CAS 24623-65-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 3-tert-butyl-2-hydroxybenzaldehyde (CAS Number 24623-65-2). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and a hypothesized signaling pathway based on the known activities of structurally related phenolic compounds.

Core Physical and Chemical Data

This compound is an aromatic aldehyde characterized by the presence of a hydroxyl group and a bulky tert-butyl group on the benzene (B151609) ring.[1] These functional groups significantly influence its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Colorless to pale yellow or light yellow liquid/solid | [3] |

| Boiling Point | 78-79 °C at 1 mmHg | [2] |

| Density | 1.041 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.544 | [2] |

| Solubility | Soluble in organic solvents. | [3] |

| InChI | InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3 | [2] |

| SMILES | CC(C)(C)c1cccc(C=O)c1O | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the formylation of 2-tert-butylphenol (B146161).

Experimental Workflow for Synthesis

Caption: Synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-tert-butylphenol (e.g., 30 mmol), magnesium chloride (e.g., 60 mmol), and paraformaldehyde (e.g., 66 mmol) in anhydrous tetrahydrofuran (B95107) (THF, e.g., 120 mL).

-

Reagent Addition: While stirring at room temperature, add triethylamine (e.g., 60 mmol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the crude product with ethyl acetate (e.g., 3 x 50 mL). If an emulsion forms, a small amount of dilute HCl can be added to break it.

-

Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light yellow oil. Further purification is typically not required.

Characterization Protocols

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

-

Analysis: Integrate the signals and determine the chemical shifts (δ) and coupling constants (J) for the protons.

FTIR Spectroscopy Protocol (Neat Sample):

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C=O, C=C).

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern, which can be used to confirm the structure of the compound.

Biological Activity and a Proposed Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, its structural class—phenolic compounds and salicylaldehyde (B1680747) derivatives—has been associated with various biological activities, including anticancer and antimicrobial effects.[3] A growing body of evidence suggests that some phenolic compounds can induce a form of regulated cell death known as ferroptosis.[1][4][5]

Ferroptosis is an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides.[6] It is a promising target for cancer therapy.[1] Given the phenolic nature of this compound, it is plausible that it could modulate this pathway.

Proposed Signaling Pathway: Induction of Ferroptosis by a Phenolic Compound

Caption: Proposed mechanism of ferroptosis induction.

Description of the Proposed Pathway:

-

Iron Chelation and Fenton Reaction: As a phenolic compound, this compound may interact with intracellular iron.[7] This interaction could promote the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals.[5]

-

Inhibition of GPX4: Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid peroxides. Some phenolic compounds have been shown to inhibit the activity of GPX4.[6]

-

Lipid Peroxidation: The generated reactive oxygen species (ROS) from the Fenton reaction, coupled with potential GPX4 inhibition, leads to the uncontrolled peroxidation of polyunsaturated fatty acids in cell membranes.

-

Ferroptosis: The accumulation of lipid peroxides disrupts membrane integrity, ultimately leading to cell death through ferroptosis.

This proposed pathway provides a framework for investigating the potential anticancer mechanism of this compound and other related salicylaldehyde derivatives. Further experimental validation is required to confirm this specific mechanism of action.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Data sourced from PubChem CID 3678675.[2]

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this versatile compound.

References

- 1. Induction of ferroptosis by natural phenols: A promising strategy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C11H14O2 | CID 3678675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | Food-derived compounds targeting ferroptosis for cancer therapy: from effects to mechanisms [frontiersin.org]

- 5. Phenolic compounds induce ferroptosis-like death by promoting hydroxyl radical generation in the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde from 2-tert-Butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde, a valuable intermediate in various fields including catalysis, pharmaceuticals, and material science.[1] The primary focus is on the formylation of 2-tert-butylphenol (B146161). This document details established synthetic methodologies, provides in-depth experimental protocols, and presents key quantitative data in a structured format for ease of comparison. Furthermore, reaction pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound (CAS No. 24623-65-2) is an organic compound characterized by a benzene (B151609) ring substituted with hydroxyl, aldehyde, and tert-butyl groups at positions 1, 2, and 3, respectively.[1] This specific arrangement, particularly the ortho-positioned hydroxyl and aldehyde groups, allows for intramolecular hydrogen bonding, which influences its chemical reactivity.[1] The sterically bulky tert-butyl group plays a significant role in directing the regioselectivity of further chemical modifications and enhances the solubility of its derivatives in organic media.[1] Its utility as a precursor for sophisticated ligands, such as Schiff bases for catalysis, and as an intermediate in the development of novel therapeutic agents, underscores the importance of efficient and reliable synthetic routes.[1]

This guide will explore the primary synthetic pathways from the readily available starting material, 2-tert-butylphenol.

Synthetic Methodologies

The introduction of a formyl group (-CHO) onto the aromatic ring of 2-tert-butylphenol is the key transformation in the synthesis of this compound. Several formylation reactions are applicable to phenols, with varying degrees of efficiency and regioselectivity. The main challenge lies in directing the formylation to the carbon atom ortho to the hydroxyl group and meta to the bulky tert-butyl group.

Magnesium Chloride-Mediated Formylation (Modified Duff Reaction)

A highly effective and commonly cited method for the synthesis of this compound from 2-tert-butylphenol involves the use of magnesium chloride, paraformaldehyde, and a tertiary amine base like triethylamine (B128534) in an organic solvent.[2][3] This reaction can be considered a modification of the Duff reaction, which traditionally uses hexamethylenetetramine (HMTA).[4][5] The use of magnesium chloride is believed to enhance the ortho-selectivity of the formylation.

The Duff Reaction

The classical Duff reaction is a formylation method that employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4][5] For phenols, the formylation typically occurs at the position ortho to the hydroxyl group.[4][6] However, the efficiency of the Duff reaction can be variable and may require forcing conditions.[4][7]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another well-known method for the ortho-formylation of phenols, utilizing chloroform (B151607) and a strong base.[8][9] The reaction proceeds through the generation of dichlorocarbene (B158193) as the electrophile.[9][10] While a classic method, it can suffer from moderate yields and the formation of by-products.[7] The strongly basic conditions might also lead to side reactions.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from 2-tert-butylphenol.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-tert-Butylphenol | 88-18-6 | C₁₀H₁₄O | 150.22 | 224 | 0.982 | 1.523 |

| This compound | 24623-65-2 | C₁₁H₁₄O₂ | 178.23[11] | 78-79 / 1 mmHg[3][12] | 1.041[3][12] | 1.544[3][12] |

Table 2: Comparison of Synthetic Protocols

| Method | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| MgCl₂-Mediated Formylation | 2-tert-butylphenol, MgCl₂, paraformaldehyde, triethylamine | Tetrahydrofuran (THF) | 3 hours | Reflux | 90[2][3] |

Experimental Protocols

Detailed Protocol for Magnesium Chloride-Mediated Formylation

This protocol is adapted from a commonly reported high-yield synthesis.[2][3]

Materials:

-

2-tert-butylphenol (4.55 g, 30 mmol)

-

Magnesium chloride (5.71 g, 60 mmol)

-

Paraformaldehyde (2.08 g, 66 mmol)

-

Triethylamine (8.35 mL, 60 mmol)

-

Tetrahydrofuran (THF), anhydrous (120 mL)

-

Ethyl acetate (B1210297) (EtOAc)

-

Dilute Hydrochloric Acid (HCl)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-tert-butylphenol (4.55 g), magnesium chloride (5.71 g), and paraformaldehyde (2.08 g) in THF (120 mL).

-

Stir the resulting suspension at room temperature.

-

Add triethylamine (8.35 mL) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 3 hours. An orange-colored suspension will form.

-

After cooling to room temperature, quench the reaction with dilute HCl.

-

Extract the crude product with ethyl acetate (3 x 50 mL). If a persistent emulsion forms, a small amount of dilute HCl can be added to break it.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product as a pale yellow oil. Further purification is typically not required. The product may darken to a green color upon storage.

Characterization Data (¹H-NMR):

-

¹H-NMR (300 MHz, CDCl₃) δ (ppm): 1.44 (s, 9H, 3 x CH₃), 6.97 (t, J = 7.5 Hz, 1H, Ar-H), 7.41 (dd, J = 7.5, 1.5 Hz, 1H, Ar-H), 7.54 (dd, J = 7.5, 1.2 Hz, 1H, Ar-H), 9.88 (s, 1H, CHO), 11.82 (s, 1H, OH).[2][3]

Visualizations

Reaction Pathway for MgCl₂-Mediated Formylation

Caption: MgCl₂-Mediated Synthesis Workflow.

General Signaling Pathway of Electrophilic Aromatic Substitution

Caption: Electrophilic Formylation Mechanism.

Conclusion

The synthesis of this compound from 2-tert-butylphenol is most effectively achieved through a magnesium chloride-mediated formylation reaction using paraformaldehyde. This method offers a high yield and a straightforward experimental protocol. While other classical methods like the Duff and Reimer-Tiemann reactions are viable for phenol (B47542) formylation, the modified approach appears superior for this specific transformation. The detailed information provided in this guide is intended to support researchers and professionals in the efficient and successful synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 24623-65-2 [chemicalbook.com]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. benchchem.com [benchchem.com]

- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. This compound | C11H14O2 | CID 3678675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound 96 24623-65-2 [sigmaaldrich.com]

Spectroscopic Profile of 3-tert-butylsalicylaldehyde: A Technical Guide

For Immediate Release: A comprehensive technical guide detailing the spectroscopic data for 3-tert-butylsalicylaldehyde, a key intermediate in the synthesis of various chemical compounds, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual workflows.

Spectroscopic Data Analysis

The structural elucidation of 3-tert-butylsalicylaldehyde has been achieved through a combination of spectroscopic techniques. The data presented herein provides a detailed fingerprint of the molecule, crucial for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data:

The ¹H NMR spectrum of 3-tert-butylsalicylaldehyde reveals distinct signals corresponding to the different types of protons present in the molecule. The data, acquired in CDCl₃ at 300 MHz, is summarized below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.82 | s | - | -OH |

| 9.88 | s | - | -CHO |

| 7.54 | dd | 7.5, 1.2 | Ar-H |

| 7.41 | dd | 7.5, 1.5 | Ar-H |

| 6.97 | t | 7.5 | Ar-H |

| 1.44 | s | - | -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Data:

While specific experimental data for the ¹³C NMR of 3-tert-butylsalicylaldehyde was not found in the available resources, a predicted spectrum can be inferred based on the analysis of similar compounds, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde. The anticipated chemical shifts are outlined in the table below.

| Chemical Shift (δ) ppm | Assignment |

| ~196 | C=O (aldehyde) |

| ~160 | C-OH |

| ~138 | C-C(CH₃)₃ |

| ~135 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C (quaternary) |

| ~118 | Ar-CH |

| ~35 | -C (CH₃)₃ |

| ~29 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The characteristic absorption bands for 3-tert-butylsalicylaldehyde are presented below. This data is consistent with the presence of a hydroxyl group, an aldehyde, and an aromatic ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch |

| ~2960 | C-H stretch (aliphatic) |

| ~2870 | C-H stretch (aldehyde) |

| ~1665 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The PubChem database indicates the existence of GC-MS data for 3-tert-butyl-2-hydroxybenzaldehyde, though the specific fragmentation pattern is not detailed.[2] The expected molecular ion peak [M]⁺ would be observed at m/z 178, corresponding to the molecular weight of the compound.

| m/z | Assignment |

| 178 | [M]⁺ |

| 163 | [M-CH₃]⁺ |

| 149 | [M-CHO]⁺ |

| 121 | [M-C(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy:

A sample of 3-tert-butylsalicylaldehyde (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectrum is then acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired, while ¹³C NMR may require several hundred to thousands of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like 3-tert-butylsalicylaldehyde, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC. The compound is then ionized in the mass spectrometer, and the resulting fragments are separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like 3-tert-butylsalicylaldehyde is depicted in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 3-tert-Butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-tert-Butyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde (B1680747), is a key intermediate in organic synthesis, particularly in the development of Schiff base ligands for catalysis and novel therapeutic agents. Its unique molecular architecture, featuring a bulky tert-butyl group adjacent to a hydroxyl and an aldehyde functionality on a benzene (B151609) ring, imparts specific steric and electronic characteristics that govern its reactivity. This guide provides a comprehensive overview of the synthesis, electronic properties, and chemical reactivity of this compound, complete with detailed experimental protocols and visual representations of key processes to support advanced research and development.

Physicochemical and Spectroscopic Properties

This compound is a pale yellow oil at room temperature, which may darken to a green hue upon storage.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 24623-65-2 | [1][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |

| Molecular Weight | 178.23 g/mol | [1][3] |

| Boiling Point | 78-79 °C at 1 mmHg | |

| Density | 1.041 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.544 |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H-NMR (CDCl₃, 300 MHz) | δ 1.44 (s, 9H, C(CH₃)₃), 6.97 (t, J=7.5 Hz, 1H, Ar-H), 7.41 (dd, J=7.5, 1.5 Hz, 1H, Ar-H), 7.54 (dd, J=7.5, 1.2 Hz, 1H, Ar-H), 9.88 (s, 1H, CHO), 11.82 (s, 1H, OH) | [1] |

| IR (ATR) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (aldehyde), and C=C (aromatic) stretching and bending vibrations. | [3] |

Electronic Properties: A Theoretical Perspective

While specific computational studies detailing the electronic properties of this compound are not extensively available in the literature, valuable insights can be drawn from theoretical analyses of structurally similar substituted salicylaldehydes.[2][4] Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure, including the distribution of electron density, molecular orbital energies, and reactivity descriptors.

The electronic character of this compound is significantly influenced by the interplay of its functional groups:

-

Hydroxyl Group (-OH): Acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring.

-

Aldehyde Group (-CHO): Functions as an electron-withdrawing group through both resonance and inductive effects, decreasing the ring's electron density.

-

tert-Butyl Group (-C(CH₃)₃): Exerts a positive inductive effect (+I), pushing electron density into the ring. It also introduces significant steric hindrance.

This combination of effects, particularly the intramolecular hydrogen bond between the hydroxyl and aldehyde groups, modulates the molecule's reactivity.[5] The tert-butyl group's steric bulk can influence the regioselectivity of certain reactions.[6]

Table 3: Calculated Electronic Properties of a Representative Substituted Salicylaldehyde

Note: The following data is for a representative substituted salicylaldehyde and serves to provide an approximation of the electronic properties of this compound. Specific values for the target molecule may vary.

| Property | Representative Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to the molecule's chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | C(aldehyde): positive; O(aldehyde): negative; O(hydroxyl): negative | Highlights the electrophilic nature of the aldehyde carbon and the nucleophilic character of the oxygen atoms. |

Synthesis and Reactivity

This compound is a versatile building block in organic synthesis.[5] Its synthesis and key reactions are detailed below.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the formylation of 2-tert-butylphenol (B146161).[1]

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: To a stirred suspension of 2-tert-butylphenol (4.55 g, 30 mmol), magnesium chloride (5.71 g, 60 mmol), and paraformaldehyde (2.08 g, 66 mmol) in 120 mL of tetrahydrofuran (B95107) (THF) at room temperature, add triethylamine (B128534) (8.35 mL, 60 mmol) dropwise.

-

Reaction: Heat the mixture to reflux for 3 hours. An orange suspension will form.

-

Work-up: After cooling, extract the crude product with ethyl acetate (B1210297) (3 x 50 mL). If a persistent emulsion forms, a small amount of dilute HCl can be added.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent under reduced pressure to yield a pale yellow oil. Further purification is typically not required.

Key Reactions and Applications

The aldehyde and hydroxyl functionalities of this compound are the primary sites of its chemical reactivity.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H14O2 | CID 3678675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 37942-07-7 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Solubility of 3-tert-Butyl-2-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-Butyl-2-hydroxybenzaldehyde, a key intermediate in various synthetic applications, including the development of pharmaceuticals and specialized ligands. Due to the limited availability of precise quantitative solubility data for this compound, this guide presents a combination of qualitative solubility information and quantitative data for structurally related analogs to offer valuable insights for its application in various organic solvents.

Quantitative and Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |

Table 2: Comparative Solubility of Structurally Related Salicylaldehydes

To provide a broader context for researchers, this table includes solubility data for salicylaldehyde (B1680747) and qualitative information for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. These compounds share the core salicylaldehyde structure, with variations in steric hindrance due to the tert-butyl groups.

| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Notes |

| Salicylaldehyde | Water | 25 | 4.9[1][2] | Very slightly soluble.[1] |

| Salicylaldehyde | Ethanol | - | Soluble[1] | - |

| Salicylaldehyde | Benzene | - | Soluble[1] | - |

| Salicylaldehyde | Diethyl Ether | - | Soluble[1] | - |

| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | Dimethyl Sulfoxide (DMSO) | - | Soluble[3] | - |

| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | Methanol | - | Soluble[3] | - |

Experimental Protocols for Solubility Determination

For researchers seeking to generate precise quantitative solubility data for this compound, the following established experimental protocols are recommended.

Gravimetric Method

This classic and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Collection and Filtration:

-

Allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter compatible with the solvent to remove any remaining undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, place the dish or vial in an oven at a temperature below the melting point of the compound to remove any residual solvent.

-

Cool the dish or vial in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula: Solubility (g/L) = (Mass of dissolved solute (g) / Volume of solvent (L))

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that exhibit a characteristic UV-Vis absorbance spectrum and is particularly useful for determining solubility in a high-throughput manner.

Materials:

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer and cuvettes (or a microplate reader)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution.

-

-

Sample Collection, Filtration, and Dilution:

-

Follow the same procedure as described in the gravimetric method (Section 2.1, step 2) to obtain a clear, saturated filtrate.

-

Accurately dilute a known volume of the filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Synthesis Workflow and Applications

This compound is a valuable building block in organic synthesis. Its preparation and subsequent use in the synthesis of ligands are critical processes in academic and industrial research.

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound.

Caption: Synthetic workflow for this compound.

Application in Ligand Synthesis

A primary application of this compound is in the synthesis of Schiff base ligands. These ligands are crucial in coordination chemistry and catalysis. The following diagram illustrates the general relationship.

Caption: Role of this compound in ligand synthesis.

References

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Ortho-Hydroxybenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-hydroxybenzaldehydes are a class of aromatic compounds characterized by a hydroxyl group positioned ortho to a formyl group on a benzene (B151609) ring. This specific arrangement facilitates the formation of a strong intramolecular hydrogen bond (IHB) between the hydroxyl proton and the carbonyl oxygen. This IHB is a critical determinant of the molecule's physicochemical properties, including its conformation, acidity, and spectroscopic characteristics. For researchers in drug development, understanding and quantifying this IHB is paramount, as it significantly influences molecular recognition, membrane permeability, and interaction with biological targets such as enzymes and receptors. This guide provides a comprehensive technical overview of the core aspects of the intramolecular hydrogen bond in ortho-hydroxybenzaldehydes, summarizing quantitative data, detailing experimental protocols, and visualizing key workflows and pathways.

Physicochemical Properties of the Intramolecular Hydrogen Bond

The intramolecular hydrogen bond in ortho-hydroxybenzaldehydes is a resonance-assisted hydrogen bond (RAHB), where the strength of the bond is enhanced by the delocalization of π-electrons through the conjugated system. This results in a quasi-aromatic chelate ring, which imparts significant stability to the molecule.

Structural Parameters

The geometry of the IHB is characterized by specific bond lengths and angles. The covalent O-H bond is typically elongated, while the H···O distance is significantly shorter than the sum of the van der Waals radii. The O···O distance is also constrained by the geometry of the benzene ring.

Spectroscopic Characteristics

Spectroscopic techniques are invaluable for identifying and characterizing the IHB. In infrared (IR) spectroscopy, the O-H stretching vibration (ν(O-H)) appears as a broad band at a significantly lower frequency (around 3100-3300 cm⁻¹) compared to a free hydroxyl group (typically 3600 cm⁻¹), indicating a weakening of the O-H bond. In proton nuclear magnetic resonance (¹H-NMR) spectroscopy, the hydroxyl proton signal is observed at a much higher chemical shift (δ > 10 ppm), a consequence of the deshielding effect of the hydrogen bond.

Energetics

The strength of the IHB can be quantified in terms of its energy (EHB). Computational methods, such as the Molecular Tailoring Approach (MTA), are employed to calculate this energy, which is typically in the range of 7-10 kcal/mol for ortho-hydroxybenzaldehydes.[1] This energy is a key parameter in understanding the stability of the molecule and its interactions.

Quantitative Data Summary

The following tables summarize key quantitative data for the intramolecular hydrogen bond in ortho-hydroxybenzaldehydes and related compounds, compiled from various experimental and computational studies.

Table 1: Structural Parameters of the Intramolecular Hydrogen Bond in o-Hydroxybenzaldehydes

| Parameter | Typical Value | Reference |

| O-H Bond Length (dOH) | ~0.984 Å | [2] |

| H···O Distance (rHB) | ~1.8 - 1.9 Å | [3] |

| O···O Distance (dO···O) | ~2.6 - 2.8 Å | [3] |

| O-H···O Angle (φHB) | ~140 - 150° | [3] |

Table 2: Spectroscopic Data for the Intramolecular Hydrogen Bond in o-Hydroxybenzaldehydes

| Spectroscopic Parameter | Typical Value | Reference |

| IR O-H Stretching Frequency (νOH) | 3100 - 3300 cm⁻¹ (broad) | [2][4] |

| ¹H-NMR Hydroxyl Proton Chemical Shift (δOH) | 10.5 - 11.5 ppm | [4] |

Table 3: Calculated Energies of the Intramolecular Hydrogen Bond in o-Hydroxybenzaldehydes

| Computational Method | Calculated Energy (EHB) | Reference |

| Molecular Tailoring Approach (MTA) | ~7 - 10 kcal/mol | [3][5] |

| B3LYP/6-311+G(d,p) | ~9 - 10 kcal/mol | [1] |

Experimental Protocols for Characterization

Detailed and reproducible experimental protocols are essential for the accurate characterization of the intramolecular hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shift of the hydroxyl proton, which is indicative of the presence and strength of the IHB.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the ortho-hydroxybenzaldehyde derivative in 0.5-0.7 mL of a dry, aprotic deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The use of a dry solvent is crucial to minimize intermolecular proton exchange that can broaden the hydroxyl signal.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

-

¹H-NMR Acquisition:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

The hydroxyl proton signal is expected in the region of δ 10-12 ppm.

-

-

Advanced 2D NMR (Optional):

-

To confirm the assignment of the hydroxyl proton and to probe its connectivity, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can be performed.[6]

-

Pulse Sequence: Use a standard hmbcgp (or similar) pulse sequence.

-

Parameters: Optimize the long-range coupling delay (typically 50-100 ms) to observe correlations from the hydroxyl proton to nearby carbon atoms (e.g., the carbons of the aromatic ring and the carbonyl carbon).

-

Infrared (IR) Spectroscopy

Objective: To observe the red-shifted and broadened O-H stretching vibration characteristic of the IHB.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: DTGS or MCT.

-

Beam Splitter: KBr.

-

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.[7]

-

-

Data Analysis:

X-ray Crystallography

Objective: To obtain the precise three-dimensional structure of the molecule in the solid state, providing definitive measurements of bond lengths and angles within the IHB.

Methodology:

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain unit cell parameters and reflection intensities.

-

Solve the crystal structure using direct methods (e.g., SHELXS).

-

Refine the structural model by full-matrix least-squares on F² (e.g., using SHELXL). Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can often be located in the difference Fourier map and refined.

-

-

Analysis:

-

Analyze the final refined structure to determine the precise bond lengths (O-H, H···O, O···O) and the O-H···O bond angle of the intramolecular hydrogen bond.

-

Role in Drug Development and Biological Systems

The intramolecular hydrogen bond in ortho-hydroxybenzaldehydes is a key feature that can be exploited in drug design.

Enzyme Inhibition

Derivatives of hydroxybenzaldehydes have been shown to act as inhibitors of various enzymes. The IHB can play a crucial role in pre-organizing the molecule into a conformation that is complementary to the enzyme's active site, thus enhancing binding affinity.

-

Tyrosinase Inhibition: Some 4-hydroxybenzaldehyde (B117250) derivatives are known to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production.[8][9] The mechanism is believed to involve the formation of a Schiff base between the aldehyde group and a primary amino group in the enzyme.[9] The presence and position of the hydroxyl group, stabilized by hydrogen bonding, can influence the electronic properties of the aldehyde and its reactivity.

-

GABA-Transaminase (GABA-T) and Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition: 4-hydroxybenzaldehyde has been shown to be a competitive inhibitor of both GABA-T and SSADH, enzymes involved in the metabolism of the neurotransmitter GABA.[10] The structural similarity of the inhibitor to the enzyme's substrates, maintained in part by the molecular geometry influenced by potential hydrogen bonding, is thought to be key to its inhibitory effect.[10]

Modulation of Signaling Pathways

Hydroxybenzaldehydes can also exert biological effects by modulating intracellular signaling pathways.

-

Sonic Hedgehog (Shh) Pathway Activation: 3- and 4-hydroxybenzaldehydes have been found to activate the Shh signaling pathway in mouse astrocytes. This pathway is important for cell proliferation and protection against oxidative stress.[8] The ability of these small molecules to cross cell membranes and interact with pathway components is influenced by their overall polarity, which is in turn affected by hydrogen bonding.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to the study of intramolecular hydrogen bonding in ortho-hydroxybenzaldehydes.

References

- 1. Explain why ohydroxybenzaldehyde is a liquid at room class 12 chemistry CBSE [vedantu.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Substituted Salicylaldehydes: A Technical Guide for Researchers

Introduction

Substituted salicylaldehydes, aromatic aldehydes bearing a hydroxyl group ortho to the formyl moiety, represent a cornerstone of synthetic organic chemistry and drug discovery. Their unique structural features, particularly the intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, impart distinct reactivity and a propensity to form stable metal complexes. This has rendered them invaluable as precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, fragrances, and advanced materials. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for preparing substituted salicylaldehydes, tailored for researchers, scientists, and drug development professionals. The guide details key historical reactions, modern synthetic advancements, experimental protocols, and the biological significance of this important class of compounds.

I. Historical Perspectives: The Dawn of Salicylaldehyde (B1680747) Synthesis

The journey into the synthesis of substituted salicylaldehydes began in the late 19th century with the pioneering work of German chemists Karl Reimer and Ferdinand Tiemann. Their discovery of a method to introduce a formyl group onto a phenolic ring laid the groundwork for accessing these valuable molecules. Shortly after, another significant advancement was made by James Cooper Duff, offering an alternative route to ortho-hydroxybenzaldehydes. These foundational reactions remain relevant to this day and are a testament to the ingenuity of early organic chemists.

The Reimer-Tiemann Reaction: A Fortuitous Discovery

In 1876, Karl Reimer and Ferdinand Tiemann reported a reaction that would become a classic method for the ortho-formylation of phenols.[1] The Reimer-Tiemann reaction, in its simplest form, involves the treatment of a phenol (B47542) with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide (B78521), to yield the corresponding salicylaldehyde.[1][2] The reaction proceeds through the in-situ generation of dichlorocarbene (B158193) (:CCl2), a highly reactive electrophile, which then attacks the electron-rich phenoxide ring, preferentially at the ortho position.[2][3]

The Duff Reaction: A Milder Approach

In the 1930s and 1940s, James Cooper Duff developed an alternative method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid. The Duff reaction is generally considered milder than the Reimer-Tiemann reaction but is often associated with lower yields. The reaction is believed to proceed via the formation of an iminium ion from HMTA, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the phenol.

II. Synthetic Methodologies: A Modern Perspective

While the Reimer-Tiemann and Duff reactions are historically significant, modern organic synthesis has seen the development of more efficient and versatile methods for the preparation of substituted salicylaldehydes. These methods often offer higher yields, greater regioselectivity, and broader substrate scope.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a powerful tool for the formylation of electron-rich aromatic compounds, including phenols. The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5] The electrophilic Vilsmeier reagent then attacks the phenolic ring to introduce the formyl group. This method is often preferred for its high yields and applicability to a wide range of substrates.[6]

Directed Ortho-Lithiation

Directed ortho-lithiation (DoM) has emerged as a highly regioselective method for the synthesis of substituted salicylaldehydes. This strategy involves the deprotonation of a phenol derivative at the position ortho to a directing group by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then be trapped with an electrophilic formylating agent, such as DMF, to afford the desired salicylaldehyde with excellent control over the position of formylation.

III. Quantitative Data on Synthetic Yields

The choice of synthetic method for a particular substituted salicylaldehyde is often dictated by the desired yield and the nature of the substituents on the phenolic starting material. The following tables summarize representative yields for the synthesis of various substituted salicylaldehydes using the key methods described.

| Phenolic Substrate | Reagent and Conditions | Product | Yield (%) | Reference |

| Phenol | CHCl₃, NaOH, H₂O, 70-80°C | Salicylaldehyde | ~30 | [7] |

| p-Cresol | CHCl₃, NaOH, H₂O | 2-Hydroxy-5-methylbenzaldehyde | - | |

| 4-Bromophenol | CHCl₃, NaOH, H₂O | 5-Bromosalicylaldehyde | - | |

| β-Naphthol | CHCl₃, NaOH, EtOH, 70-80°C | 2-Hydroxy-1-naphthaldehyde | - | [1] |

| o-Fluorophenol | CHCl₃, NaOH, Benzene, DMF (cat.) | 3-Fluorosalicylaldehyde | 12.5-15 | [8] |

Table 1: Representative Yields for the Reimer-Tiemann Reaction.

| Phenolic Substrate | Reagent and Conditions | Product | Yield (%) | Reference |

| 2,4-Di-tert-butylphenol | Hexamethylenetetramine, Acid | 3,5-Di-tert-butylsalicylaldehyde | - | [9] |

| p-Cresol | Hexamethylenetetramine, Acetic Acid | 2-Hydroxy-5-methylbenzaldehyde | - | |

| Various Phenols | Hexamethylenetetramine, Trifluoroacetic Acid | Corresponding Salicylaldehydes | 15-20 (general) | [10] |

Table 2: Representative Yields for the Duff Reaction.

| Aromatic Substrate | Reagent and Conditions | Product | Yield (%) | Reference |

| Phenols | DMF, SOCl₂ | Formyl derivatives | Fairly good | [6] |

| Electron-rich arenes | DMF, POCl₃ | Aldehydes | 77 (example) | [11] |

Table 3: Representative Yields for the Vilsmeier-Haack Reaction.

| Phenolic Substrate | Reagent and Conditions | Product | Yield (%) | Reference |

| O-Aryl N-isopropylcarbamates | s-BuLi, TMEDA, THF; then DMF | Corresponding Salicylaldehydes | 81-93 |

Table 4: Representative Yields for Directed Ortho-Lithiation.

IV. Physicochemical and Spectroscopic Data

The characterization of substituted salicylaldehydes is crucial for confirming their identity and purity. The following table provides key physicochemical and spectroscopic data for representative compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-Nitrosalicylaldehyde | C₇H₅NO₄ | 167.12 | 125-128 | - | - |

| 3,5-Di-tert-butylsalicylaldehyde | C₁₅H₂₂O₂ | 234.34 | - | 1.32 (s, 9H), 1.45 (s, 9H), 7.38 (d, 1H), 7.65 (d, 1H), 9.85 (s, 1H), 11.5 (s, 1H) | 29.3, 31.4, 34.1, 35.0, 120.2, 126.1, 127.1, 136.9, 140.1, 158.5, 196.7 |

Table 5: Physicochemical and Spectroscopic Data for Selected Substituted Salicylaldehydes. [12][13][14][15]

V. Detailed Experimental Protocols

To facilitate the practical application of the synthetic methods discussed, detailed experimental protocols for key reactions are provided below.

Protocol 1: Synthesis of Salicylaldehyde via the Reimer-Tiemann Reaction

This protocol is adapted from a procedure for the synthesis of salicylaldehyde from phenol.[7]

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol (B145695) (95%)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium bisulfite

-

Sodium carbonate

-

Distilled water

-

Round-bottomed flask, reflux condenser, dropping funnel, stirrer, steam distillation apparatus.

Procedure:

-

In a three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, place 100 g of β-naphthol and 300 g of 95% ethanol.[1]

-

Start the stirrer and rapidly add a solution of 200 g of sodium hydroxide in 415 g of water.[1]

-

Heat the resulting solution to 70–80 °C on a steam bath.[1]

-

Begin the dropwise addition of 131 g of chloroform at a rate that maintains gentle refluxing.[1]

-

After all the chloroform has been added, continue stirring for 1 hour.[1]

-

Remove the ethanol by distillation.

-

Acidify the remaining aqueous solution with hydrochloric acid.

-

Steam distill the mixture to obtain a mixture of salicylaldehyde and unreacted phenol.

-

Extract the distillate with diethyl ether.

-

Shake the ether extract with a saturated solution of sodium bisulfite to form the bisulfite adduct of salicylaldehyde, which precipitates.

-

Filter the precipitate and wash it with a small amount of ethanol.

-

Decompose the bisulfite adduct by warming with a dilute solution of sodium carbonate.

-

Extract the liberated salicylaldehyde with diethyl ether, dry the extract, and distill to obtain the pure product.

Protocol 2: Synthesis of a Substituted Salicylaldehyde via the Vilsmeier-Haack Reaction

This is a general procedure for the Vilsmeier-Haack formylation of an electron-rich arene.[11]

Materials:

-

Substrate (electron-rich arene)

-

N,N-Dimethylformamide (DMF)

-

(Chloromethylene)dimethyliminium chloride (Vilsmeier reagent) or generate in situ from POCl₃ and DMF

-

Sodium acetate (B1210297) (NaOAc)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the substrate (1.0 equiv) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Vilsmeier reagent (1.5 equiv) portion-wise to the cooled solution.[11]

-

Allow the reaction mixture to stir at room temperature for the appropriate time (e.g., 6.5 hours), monitoring the reaction progress by TLC.[11]

-

Upon completion, cool the reaction mixture back to 0 °C and add a solution of sodium acetate (5.6 equiv) in water.[11]

-

Stir for 10 minutes at 0 °C.[11]

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.[11]

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired aldehyde.[11]

VI. Biological Significance and Signaling Pathways

Substituted salicylaldehydes and their derivatives have garnered significant attention in the field of drug discovery due to their diverse biological activities. These compounds have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

A systematic survey of the antimicrobial properties of substituted salicylaldehydes revealed that halogenated, nitro-substituted, and hydroxylated derivatives display potent activity against a range of microbes, including bacteria and fungi.[12] The mechanism of their antimicrobial action is not fully elucidated but may involve the formation of Schiff bases with amino groups in microbial cells.

Anti-inflammatory Activity

Certain salicylaldehyde derivatives have demonstrated significant anti-inflammatory and analgesic activities.[16][17] For instance, salicylaldehyde 2-chlorobenzoyl hydrazone was shown to inhibit nociception associated with inflammatory responses in animal models.[16][17] The anti-inflammatory effects of salicylates are, in part, attributed to their ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[18] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Salicylates can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus and the transcription of its target genes.[18]

Caption: Inhibition of the NF-κB signaling pathway by substituted salicylaldehydes.

VII. Experimental and Logical Workflows

The synthesis, characterization, and biological evaluation of substituted salicylaldehydes follow a systematic workflow. The diagrams below illustrate these logical processes.

Caption: General workflow for the synthesis and characterization of substituted salicylaldehydes.

Caption: Workflow for antimicrobial screening of substituted salicylaldehydes.

VIII. Conclusion